molecular formula C9H12F2N2O B2365650 2,2-Difluoro-1-(1-isobutyl-1H-pyrazol-4-yl)ethanone CAS No. 1245823-42-0

2,2-Difluoro-1-(1-isobutyl-1H-pyrazol-4-yl)ethanone

Cat. No.: B2365650
CAS No.: 1245823-42-0
M. Wt: 202.205
InChI Key: SJSTZEWGUCLUTP-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(1-isobutyl-1H-pyrazol-4-yl)ethanone: is a chemical compound with the molecular formula C9H12F2N2O and a molecular weight of 202.2 g/mol . It is a heterocyclic building block commonly used in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(1-isobutyl-1H-pyrazol-4-yl)ethanone typically involves the reaction of pyrazole derivatives with difluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(1-isobutyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Difluoro-1-(1-isobutyl-1H-pyrazol-4-yl)ethanone is utilized in several scientific research fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(1-isobutyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors . The difluoromethyl group can enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-1-(1-phenyl-1H-pyrazol-4-yl)ethanone
  • 2,2-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)ethanone
  • 2,2-Difluoro-1-(1-ethyl-1H-pyrazol-4-yl)ethanone

Uniqueness

2,2-Difluoro-1-(1-isobutyl-1H-pyrazol-4-yl)ethanone is unique due to its isobutyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

2,2-difluoro-1-[1-(2-methylpropyl)pyrazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2N2O/c1-6(2)4-13-5-7(3-12-13)8(14)9(10)11/h3,5-6,9H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSTZEWGUCLUTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C=N1)C(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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